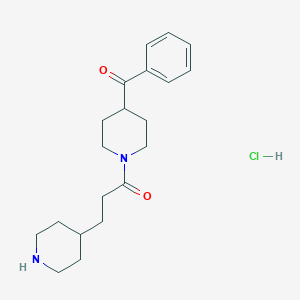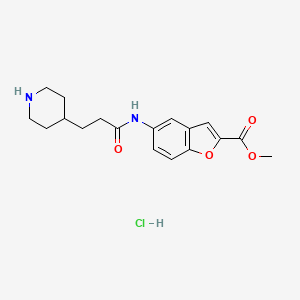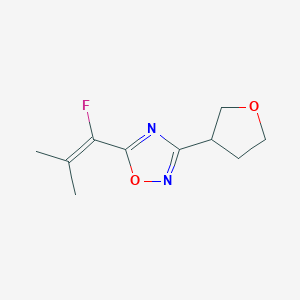![molecular formula C15H19F2NO4 B6661888 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid](/img/structure/B6661888.png)
4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid is a chemical compound that features a morpholine ring substituted with a difluoromethoxyphenyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the morpholine derivative with a difluoromethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired substituted morpholine.
Attachment of the Butanoic Acid Moiety: The final step involves the reaction of the substituted morpholine with a butanoic acid derivative, such as butanoyl chloride, under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxyphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity to these targets, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The butanoic acid moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[4-(Trifluoromethoxy)phenyl]morpholin-4-yl]butanoic acid
- 4-[2-[4-(Methoxy)phenyl]morpholin-4-yl]butanoic acid
- 4-[2-[4-(Fluoromethoxy)phenyl]morpholin-4-yl]butanoic acid
Uniqueness
4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The difluoromethoxy group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-[4-(difluoromethoxy)phenyl]morpholin-4-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c16-15(17)22-12-5-3-11(4-6-12)13-10-18(8-9-21-13)7-1-2-14(19)20/h3-6,13,15H,1-2,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXQFVKZFGUKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCC(=O)O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid](/img/structure/B6661811.png)
![4-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-3-fluorobenzoic acid](/img/structure/B6661835.png)
![4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid](/img/structure/B6661841.png)
![2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid](/img/structure/B6661843.png)
![2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid](/img/structure/B6661846.png)
![2-[[2-[4-(Oxane-2-carbonylamino)phenyl]acetyl]amino]acetic acid](/img/structure/B6661848.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661854.png)
![N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride](/img/structure/B6661857.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661863.png)
![N-[3-(2-methylbenzimidazol-1-yl)propyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661864.png)


![N-[[2-(methylsulfonylmethyl)phenyl]methyl]-3-piperidin-4-ylpropanamide;hydrochloride](/img/structure/B6661884.png)

